molecular formula C8H7ClN2 B2518059 4-Chloro-2,6-dimethylpyridine-3-carbonitrile CAS No. 91591-61-6

4-Chloro-2,6-dimethylpyridine-3-carbonitrile

Cat. No.: B2518059
CAS No.: 91591-61-6
M. Wt: 166.61
InChI Key: UDDMFGVPELWNMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,6-dimethylpyridine-3-carbonitrile is a chemical compound with the molecular formula C8H7ClN2. It is also known by its synonyms, 2-Chloro-3-cyano-4,6-dimethylpyridine and 2-Chloro-4,6-dimethylnicotinonitrile . This compound is a halogenated heterocycle and is used in various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary target of 4-Chloro-2,6-dimethylpyridine-3-carbonitrile is the respiratory system . This compound interacts with the respiratory system, causing changes that can lead to respiratory irritation .

Mode of Action

It is known that the compound can causerespiratory irritation . This suggests that it may interact with receptors or enzymes in the respiratory system, leading to changes in cellular function and potentially causing irritation.

Biochemical Pathways

Given its impact on the respiratory system, it may affect pathways related torespiratory function and inflammatory response .

Pharmacokinetics

Safety data sheets indicate that the compound can be harmful if swallowed, inhaled, or comes into contact with skin . This suggests that it can be absorbed through various routes and distributed throughout the body.

Result of Action

The primary result of the action of this compound is respiratory irritation . It can also cause skin irritation and serious eye damage . These effects are likely due to the compound’s interaction with its targets in the respiratory system, skin, and eyes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . Exposure to dust, fumes, gas, mist, vapors, or spray should be avoided . These precautions suggest that the compound’s action and stability can be affected by environmental conditions such as air quality and humidity.

Preparation Methods

The synthesis of 4-Chloro-2,6-dimethylpyridine-3-carbonitrile involves several steps. One method starts with 2,6-dimethyl-4-pyrone as the raw material. The process includes ammonolysis aromatization reaction with triphenylmethylamine under the catalysis of Lewis acid to obtain a 2,6-dimethyl-1-triphenylmethyl pyrone crude product. This is followed by chlorination and deprotection in the presence of phosphorus oxychloride to obtain 4-chloro-2,6-dimethylpyridine. Finally, nitration of 4-chloro-2,6-dimethylpyridine with a dehydrating agent/nitric acid yields this compound .

Chemical Reactions Analysis

4-Chloro-2,6-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

4-Chloro-2,6-dimethylpyridine-3-carbonitrile can be compared with similar compounds such as:

These comparisons highlight the unique properties and applications of this compound in various fields.

Properties

IUPAC Name

4-chloro-2,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-3-8(9)7(4-10)6(2)11-5/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDMFGVPELWNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)C)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.